This compound is classified as an organic compound due to its carbon-based structure. It is specifically categorized under the sub-class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide involves several steps that typically include the formation of the dioxane ring followed by the introduction of the butanamide group. While specific synthetic routes may vary depending on the starting materials and desired purity levels, a general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide can be analyzed through various spectroscopic techniques:
The compound features a dioxane ring which contributes to its stability and reactivity. The presence of both ketone and amide functional groups suggests potential for hydrogen bonding and reactivity in further chemical transformations .
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide can participate in various chemical reactions:
These reactions are significant for potential modifications of the compound for various applications.
The mechanism of action for N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide primarily relates to its interactions at a molecular level with biological targets. Its structure suggests it may act as an inhibitor or modulator in biochemical pathways due to its ability to form hydrogen bonds and engage in π-stacking interactions with proteins or nucleic acids.
Research into similar compounds indicates that such dioxane derivatives may influence enzyme activity or receptor binding through conformational changes induced by their binding .
The physical and chemical properties of N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.24 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 500.4 ± 50 °C |
| Flash Point | 256.4 ± 30 °C |
| Purity | >90% |
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its high boiling point and flash point .
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide has potential applications in various fields:
The 1,3-dioxane-4,6-dione scaffold, commonly termed the enedione pharmacophore, represents a structurally distinctive chemotype with significant utility in medicinal chemistry and ligand design. This framework is characterized by a six-membered heterocyclic ring featuring two ketone groups at the 4- and 6-positions and a methylidene moiety at the 5-position. The compound N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (CAS 477885-89-5) exemplifies this motif, integrating a butanamide group via an enamine bridge (–N–CH=) at the C5 position [1] [3].
The molecular architecture of this compound (C₁₁H₁₅NO₅, MW 241.24 g/mol) features three critical components:
Table 1: Physicochemical Properties of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
| Property | Value |
|---|---|
| CAS Registry Number | 477885-89-5 |
| Molecular Formula | C₁₁H₁₅NO₅ |
| Molecular Weight | 241.24 g/mol |
| SMILES | CCCC(=O)NC=C1C(=O)OC(OC1=O)(C)C |
| Topological Polar Surface Area | 83.7 Ų |
| logP (Predicted) | 1.84 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The enedione system acts as a multifunctional bioisostere capable of mimicking diverse pharmacophoric features:
Table 2: Key Pharmacophoric Features and Spatial Relationships
| Feature Type | Location | Distance to Enamine N–H (Å) |
|---|---|---|
| Carbonyl Acceptor (C4=O) | Dioxane ring | 2.02 (intramolecular H-bond) |
| Carbonyl Acceptor (C6=O) | Dioxane ring | 4.37 |
| Amide Carbonyl (O=C) | Butanamide chain | 3.89 |
Meldrum’s acid + HCO(OCH₃)₃ → Alkoxymethylene intermediate Intermediate + H₂N–C(O)CH₂CH₂CH₃ → N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
Enedione core → Pharmacophore extraction → Scaffold replacement → Novel bioactive entity
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1